5-Ethyl 1-methyl N-acetyl-L-glutamate
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Overview
Description
5-Ethyl 1-methyl N-acetyl-L-glutamate is a synthetic derivative of glutamic acid, an important amino acid in the human body This compound is characterized by its unique structure, which includes an ethyl group, a methyl group, and an N-acetyl group attached to the L-glutamate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl 1-methyl N-acetyl-L-glutamate typically involves the acylation of L-glutamate. The process begins with the protection of the amino and carboxyl groups of L-glutamate, followed by the introduction of the ethyl and methyl groups through alkylation reactions. The final step involves the acetylation of the amino group to yield the desired compound. Common reagents used in this synthesis include acetic anhydride, ethyl iodide, and methyl iodide, under conditions such as reflux in an organic solvent .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as chromatography, is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
5-Ethyl 1-methyl N-acetyl-L-glutamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can replace the ethyl or methyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are used under reflux conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction typically produces alcohols .
Scientific Research Applications
5-Ethyl 1-methyl N-acetyl-L-glutamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in neurodegenerative diseases and metabolic disorders.
Industry: It is used in the production of pharmaceuticals and as a biochemical reagent.
Mechanism of Action
The mechanism of action of 5-Ethyl 1-methyl N-acetyl-L-glutamate involves its interaction with specific enzymes and receptors in the body. It acts as a substrate for various metabolic enzymes, influencing pathways related to amino acid metabolism and neurotransmitter synthesis. The compound’s effects are mediated through its binding to active sites on enzymes, altering their activity and leading to changes in metabolic flux .
Comparison with Similar Compounds
Similar Compounds
N-Acetyl-L-glutamate: A closely related compound with similar structural features but lacking the ethyl and methyl groups.
N-Acetyl-L-glutamine: Another derivative of glutamic acid with an acetyl group attached to the amino group.
L-Glutamic acid: The parent compound from which 5-Ethyl 1-methyl N-acetyl-L-glutamate is derived.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. The presence of the ethyl and methyl groups enhances its lipophilicity and may influence its interaction with biological membranes and enzymes .
Properties
CAS No. |
832113-03-8 |
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Molecular Formula |
C10H17NO5 |
Molecular Weight |
231.25 g/mol |
IUPAC Name |
5-O-ethyl 1-O-methyl (2S)-2-acetamidopentanedioate |
InChI |
InChI=1S/C10H17NO5/c1-4-16-9(13)6-5-8(10(14)15-3)11-7(2)12/h8H,4-6H2,1-3H3,(H,11,12)/t8-/m0/s1 |
InChI Key |
WFJGXATVWWTPGW-QMMMGPOBSA-N |
Isomeric SMILES |
CCOC(=O)CC[C@@H](C(=O)OC)NC(=O)C |
Canonical SMILES |
CCOC(=O)CCC(C(=O)OC)NC(=O)C |
Origin of Product |
United States |
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